2-Benzyl-5-chloro-2,3-dihydroisoquinolin-4(1H)-one
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Overview
Description
2-Benzyl-5-chloro-2,3-dihydroisoquinolin-4(1H)-one is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-chloro-2,3-dihydroisoquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-chloro-2,3-dihydroisoquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents like N-bromosuccinimide, alkylating agents like alkyl halides, and acylating agents like acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the study of enzyme inhibitors and receptor ligands.
Medicine: Exploration as a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-chloro-2,3-dihydroisoquinolin-4(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzylisoquinolin-4(1H)-one
- 5-Chloro-2,3-dihydroisoquinolin-4(1H)-one
- 2-Benzyl-5-chloroisoquinoline
Uniqueness
2-Benzyl-5-chloro-2,3-dihydroisoquinolin-4(1H)-one is unique due to the presence of both benzyl and chloro substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct properties compared to other isoquinoline derivatives.
Properties
CAS No. |
89097-91-6 |
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Molecular Formula |
C16H14ClNO |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
2-benzyl-5-chloro-1,3-dihydroisoquinolin-4-one |
InChI |
InChI=1S/C16H14ClNO/c17-14-8-4-7-13-10-18(11-15(19)16(13)14)9-12-5-2-1-3-6-12/h1-8H,9-11H2 |
InChI Key |
QAQFCZMUBTXSBN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)CN1CC3=CC=CC=C3)C(=CC=C2)Cl |
Origin of Product |
United States |
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